Bis(2-chloroethyl)-D8 ether
Description
Contextual Significance of Deuterated Chemical Probes in Environmental and Biochemical Sciences
Deuterated chemical probes, such as Bis(2-chloroethyl)-D8 ether, are of paramount significance in environmental and biochemical sciences. In these fields, scientists often need to track the movement and transformation of substances within complex systems like ecosystems or living organisms. lgcstandards.comresearchgate.net Stable isotopes like deuterium (B1214612) (²H) act as non-radioactive tracers, allowing researchers to follow the path of a molecule through various processes. researchgate.net
In environmental science, deuterated compounds are used to trace the fate of pollutants, understand their degradation pathways, and monitor their distribution in soil, water, and air. epa.govrestek.com For instance, the use of deuterium oxide (heavy water) helps in hydrological studies to understand the movement of water in aquifers without introducing harmful chemicals. restek.com This is crucial for assessing the persistence and impact of environmental contaminants. iarc.fr
In biochemistry, isotopic labeling helps to elucidate metabolic pathways, study drug metabolism, and investigate the structure and function of biomolecules like proteins and nucleic acids. researchgate.netnemc.uscdc.gov By introducing molecules labeled with stable isotopes, scientists can track their journey through intricate biochemical reactions, providing a clearer picture of cellular processes at a molecular level. researchgate.net
Rationale for Isotopic Labeling in Tracing and Mechanistic Investigations
The fundamental principle behind isotopic labeling is the ability to track an isotope's journey through a chemical reaction or metabolic pathway. nih.gov A reactant is 'labeled' by substituting one or more of its atoms with a corresponding isotope. nih.gov Since the labeled molecule behaves chemically in an almost identical manner to its unlabeled counterpart, it can serve as a tracer without interfering with the natural processes under investigation. livelarq.com
The primary analytical techniques for detecting these labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Mass spectrometry detects the mass difference between the isotope and the more common atom, while NMR can distinguish atoms with different gyromagnetic ratios. nih.gov
Isotopic labeling is a powerful tool for mechanistic investigations, helping to uncover the intricate steps of a chemical reaction. acs.orgthermofisher.comnih.gov By determining the position of the isotopes in the reaction products, researchers can deduce the sequence of bond-making and bond-breaking events. nih.gov This provides invaluable insights into how molecules are transformed and the intermediates that are formed during a reaction. epa.gov For example, a study on the anaerobic biodegradation of bis(2-chloroethyl) ether used carbon and chlorine compound-specific isotope analysis to distinguish between different degradation pathways and to suggest a nucleophilic, SN2-type dechlorination as the mechanism. nih.gov
Interactive Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93952-02-4 | epa.gov |
| Molecular Formula | (ClCD₂CD₂)₂O | epa.govepa.gov |
| Molecular Weight | 150.0454 g/mol | epa.gov |
| IUPAC Name | 1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane | epa.gov |
| Appearance | Colourless-Pale Yellow Liquid | epa.gov |
| Purity | 98 atom % D | epa.gov |
| Unlabeled CAS Number | 111-44-4 | lgcstandards.com |
Detailed Research Findings
This compound is prominently used as a deuterated monitoring compound in environmental analyses conducted by the U.S. Environmental Protection Agency (EPA). Specifically, it is employed in methods for the analysis of semivolatile organic compounds in various matrices such as water, soil, and sludge.
Use in EPA Method 1625C
EPA Method 1625C, which details the analysis of semivolatile organic compounds by isotope dilution gas chromatography-mass spectrometry (GC-MS), lists Bis(2-chloroethyl) ether-d8 as a labeled compound. epa.gov The method provides specific quality control acceptance limits for the recovery of this internal standard to ensure the reliability of the analytical data. The acceptable recovery ranges vary depending on the sample matrix.
Interactive Table 2: EPA Method 1625C Labeled Compound Recovery Limits for Bis(2-chloroethyl) ether-d8
| Matrix | Warning Limits (%) | Advisory Limits (%) | Source |
| Water | 29–196 | 15–372 | epa.gov |
| Soil/Sludge | 52–194 | 25–222 | epa.gov |
These recovery limits are crucial for validating the analytical process. If the recovery of this compound falls outside these ranges, it indicates a potential issue with the sample analysis, such as matrix interference, and corrective actions are required. epa.gov
Application in Environmental Monitoring
The non-deuterated form, bis(2-chloroethyl) ether (BCEE), has been identified as a contaminant in drinking water supplies. A study by the EPA detected BCEE in the drinking water of several U.S. cities. nih.gov The use of this compound as an internal standard is critical for accurately quantifying such low levels of contamination.
Interactive Table 3: Detection of Bis(2-chloroethyl) ether (BCEE) in U.S. Drinking Water
| Parameter | Value | Source |
| Number of Cities Sampled | 113 | nih.gov |
| Number of Cities with Detected BCEE | 13 | nih.gov |
| Concentration Range (µg/L) | 0.01 to 0.36 | nih.gov |
| Mean Concentration (for positive samples) (µg/L) | 0.1 | nih.gov |
Mechanistic Insights from Isotope Analysis
A 2018 study published in Science of The Total Environment demonstrated the power of compound-specific isotope analysis (CSIA) in understanding the environmental fate of BCEE. nih.gov While this study focused on the stable isotopes of carbon and chlorine in the non-deuterated BCEE, the principles are directly related to the utility of deuterated standards like this compound in tracking reaction mechanisms. The study investigated the anaerobic biodegradation of BCEE in a groundwater plume.
Interactive Table 4: Isotopic Enrichment Factors (ε) for BCEE Transformation
| Process | Carbon Isotope Enrichment Factor (εC) | Chlorine Isotope Enrichment Factor (εCl) | Source |
| Anaerobic Biodegradation | -14.8 | -5.0 | nih.gov |
| Abiotic Reaction with Sulfide (B99878) | -12.8 | -5.0 | nih.gov |
The researchers found that the isotopic enrichment factors for carbon and chlorine during anaerobic biodegradation were distinct and suggested a nucleophilic, SN2-type dechlorination mechanism. nih.gov The similar dual-element CSIA trends observed in both field and laboratory samples provided strong evidence that biodegradation was the primary mechanism of BCEE degradation at the field site. nih.gov This type of mechanistic study highlights the sophisticated applications of isotopic analysis in environmental science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMNVMLTJELDZ-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-02-4 | |
| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Bis 2 Chloroethyl D8 Ether and Analogues
Strategies for Carbon-Deuterium Bond Formation
The introduction of deuterium (B1214612) into a molecule can be achieved through several strategic approaches. These methods range from direct hydrogen isotope exchange to the use of deuterated building blocks in a synthetic sequence.
Hydrogen Isotope Exchange (HIE) Techniques for Deuterium Incorporation
Hydrogen Isotope Exchange (HIE) represents a direct method for substituting hydrogen atoms with deuterium. acs.org This can be accomplished under different catalytic conditions.
Acid- and Base-Catalyzed HIE: The exchange of hydrogen for deuterium can be facilitated by acids or bases. mdpi.com These reactions often proceed through mechanisms like enolization for compounds with activated carbon centers. mdpi.com For aromatic systems, acid-catalyzed HIE is a common method for deuterium incorporation, though it may offer limited regioselectivity. mdpi.com Base-catalyzed HIE is also effective, particularly for compounds that can form keto-enol tautomers. osti.gov The use of a weak base like potassium carbonate in the presence of a crown ether has been shown to catalyze the H/D exchange in heteroarenes with high deuterium incorporation. osti.gov
Metal-Catalyzed HIE: Transition metals are effective catalysts for HIE reactions. nih.gov Homogeneous catalysts, such as those based on rhodium, and heterogeneous catalysts, including palladium, platinum, and nickel, can be used. nih.gov For instance, rhodium nanoparticles generated in situ have been used to catalyze both C(sp²)-H and C(sp³)-H activation, enabling the labeling of various organic scaffolds. nih.gov Another technique, high-temperature solid-state catalytic isotope exchange (HSCIE), utilizes catalysts like Pd/CaCO₃ at elevated temperatures to achieve deuteration, although it can sometimes result in incomplete isotope incorporation. mdpi.com
Photoredox HIE: Photoredox catalysis has emerged as a powerful tool for deuterium incorporation. This method can be used to deuterate benzylic positions effectively. nih.gov
Biocatalytic Deuteration Approaches and Enzymatic Transformations
Biocatalytic methods offer a highly selective and environmentally friendly approach to deuteration. rsc.org Enzymes can catalyze the incorporation of deuterium with high stereoselectivity and regioselectivity, often under mild reaction conditions. ansto.gov.au
Enzymes such as reductases can be used to introduce deuterium into molecules by utilizing a deuterium source like heavy water (D₂O). This approach is advantageous as it avoids the need for expensive deuterated reagents. For example, enzyme-catalyzed H/D exchange has been used for the site-selective deuteration of amino acids. nih.govacs.org Specifically, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can generate Cα-deuterated amino acids. nih.gov Some enzymatic systems can even achieve deuteration at both Cα and Cβ positions. nih.govwisc.edu
Microbial transformations provide another avenue for biocatalytic deuteration. ansto.gov.au Yeast strains, such as Saccharomyces cerevisiae and Pichia pastoris, grown in a deuterated medium can be used to produce deuterated compounds. rsc.org These microorganisms generate the necessary catalysts and redox cofactors from the deuterated environment. ansto.gov.au
Utilization of Deuterated Precursors in Multi-step Synthesis
A common and straightforward strategy for synthesizing deuterated compounds involves the use of deuterated starting materials or reagents in a multi-step synthesis. This approach allows for precise control over the location of the deuterium atoms in the final molecule.
For example, the synthesis of selectively deuterated amines has been achieved by using deuterated triflic acid and triethylsilane. nih.gov Similarly, deuterated alkenes can be produced from the corresponding alkynes using deuterated hydrogen (D₂) in a metal-catalyzed hydrogenation reaction. The synthesis of a deuterated vinyl ether was accomplished using calcium carbide and deuterium oxide to generate dideuteroacetylene in situ. researchgate.net This method resulted in a high isotopic purity of over 96%. researchgate.net
| Deuteration Strategy | Key Features | Example Application |
| Acid/Base-Catalyzed HIE | Direct exchange using acidic or basic conditions. | Deuteration of aromatic compounds and molecules with active C-H bonds. mdpi.com |
| Metal-Catalyzed HIE | Utilizes transition metals (e.g., Rh, Pd, Pt) to activate C-H bonds. | Late-stage deuteration of complex molecules and pharmaceuticals. nih.gov |
| Biocatalytic Deuteration | Employs enzymes or microorganisms for selective deuterium incorporation. | Asymmetric synthesis of chiral deuterated compounds. ansto.gov.au |
| Deuterated Precursors | Incorporates deuterium by using isotopically labeled starting materials. | Precise, site-specific labeling of target molecules. nih.gov |
Synthesis of Bis(2-chloroethyl) Ether Skeleton
The core structure of Bis(2-chloroethyl) ether can be synthesized through various chemical pathways, with diethylene glycol being a common starting material.
Diethylene Glycol as a Starting Material
Diethylene glycol is a readily available and inexpensive precursor for the synthesis of Bis(2-chloroethyl) ether. sciencemadness.org The primary transformation involves the conversion of the hydroxyl groups of diethylene glycol into chlorine atoms.
One method involves the direct reaction of diethylene glycol with thionyl chloride. google.com A Chinese patent describes a process where diethylene glycol is reacted with thionyl chloride in a mole ratio of 1:2.1-3 at temperatures between 90-130°C. google.com This method is reported to have a shortened reaction time and simplified product purification. google.com Another approach mentioned is the use of hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl₂), although there are concerns that acidic conditions might cleave the ether linkage. sciencemadness.org
Alternative Chemical Synthesis Pathways
Besides the use of diethylene glycol, other synthetic routes to Bis(2-chloroethyl) ether and its analogues exist.
The Appel reaction provides a method to convert alcohols to alkyl chlorides under milder conditions that are less likely to cleave the ether bond. sciencemadness.org This reaction typically uses triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride, although alternatives such as trichloroisocyanuric acid or N-chlorosuccinimide can also be employed. sciencemadness.org
Another proposed route involves the reaction of an aldehyde with hydrochloric acid. For instance, reacting acetaldehyde (B116499) with hydrochloric acid could potentially yield Bis(2-chloroethyl) ether. sciencemadness.org This is analogous to the formation of the highly toxic bis-chloromethyl ether from formaldehyde (B43269) and HCl. sciencemadness.org
For the synthesis of related structures, such as crown ethers, Bis(2-chloroethyl) ether is a key intermediate. For example, it reacts with catechol in the presence of a base to form dibenzo-18-crown-6.
| Synthetic Pathway | Reagents | Key Considerations |
| From Diethylene Glycol | Thionyl chloride (SOCl₂) | Direct conversion of hydroxyl groups to chlorides. google.com |
| From Diethylene Glycol | HCl/ZnCl₂ | Potential for ether cleavage under acidic conditions. sciencemadness.org |
| Appel Reaction | Triphenylphosphine, CCl₄ (or alternative) | Milder conditions, less likely to cleave the ether bond. sciencemadness.org |
| From Acetaldehyde | Hydrochloric Acid (HCl) | Proposed route based on analogy with formaldehyde reaction. sciencemadness.org |
Advanced Purification and Derivatization Techniques for Labeled Compounds
The purification and characterization of isotopically labeled compounds like Bis(2-chloroethyl)-D8 ether are critical to ensure high isotopic enrichment and chemical purity for their intended applications, such as in analytical standards. musechem.com Achieving a purity of over 95% is often the goal. nih.gov Advanced analytical and chromatographic techniques are essential for this process.
Purification Techniques
Following synthesis, the crude product is typically a mixture containing the desired labeled compound, unreacted starting materials, and by-products. Various chromatographic methods are employed for purification.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like ethers. creative-proteomics.com For Bis(2-chloroethyl) ether and its analogues, specific GC methods have been developed, such as EPA Method 8430, which uses direct aqueous injection. epa.govepa.gov This technique is suitable for separating the ether from water-soluble impurities. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its semipreparative formats, is used to purify less volatile labeled compounds or when GC is not suitable. nih.govcreative-proteomics.com Different column phases (e.g., C18) and solvent systems can be optimized to achieve high-resolution separation. nih.gov
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a classic method used to purify liquids with different boiling points. google.comorgsyn.org This is often the first step in purifying the crude reaction mixture to separate the ether from non-volatile impurities or high-boiling by-products. google.com
Recrystallization: For compounds that are solid at low temperatures, recrystallization can be an effective purification method. A method for purifying deuterated dimethyl sulfoxide (B87167) involves recrystallization at 16-18°C to achieve a deuteration degree greater than 99.8%. google.com
Characterization and Quality Control
Confirming the identity, purity, and isotopic enrichment of the final product is crucial.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for analyzing stable isotope-labeled compounds. It confirms the molecular weight, which will be higher for the deuterated compound (e.g., this compound) compared to its non-labeled counterpart, and helps verify the degree of isotopic incorporation. musechem.comgoogle.com Coupling GC or LC with MS (GC-MS, LC-MS) allows for both separation and identification. nih.govcreative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. creative-proteomics.com For a deuterated compound like this compound, ¹H NMR would show the absence of signals corresponding to the ethyl protons, while ²H (Deuterium) NMR would confirm the presence and location of the deuterium labels. musechem.com
Table 2: Advanced Purification and Analysis Techniques for Labeled Ethers
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purification of the volatile ether from impurities; quantitative analysis. | creative-proteomics.comepa.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase under high pressure. | High-resolution purification of the labeled compound. | nih.govcreative-proteomics.com |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Confirmation of molecular weight, isotopic enrichment, and purity. | musechem.comcreative-proteomics.com |
Derivatization Techniques
Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. While less common for a compound that is already amenable to GC analysis, derivatization can be used to enhance detectability or improve chromatographic behavior. For ethers, derivatization is not typically required for analysis but may be part of broader synthetic schemes where the ether itself is an intermediate. For instance, Bis(2-chloroethyl) ether is used as a chemical intermediate in the synthesis of other molecules like morpholine (B109124) or divinyl ether. epa.gov
Advanced Analytical Characterization and Quantification of Bis 2 Chloroethyl D8 Ether
Chromatographic Separation Techniques
Chromatographic methods are central to the separation of Bis(2-chloroethyl)-D8 ether from complex matrices prior to its detection and quantification. Gas chromatography and liquid chromatography are the primary techniques employed for this purpose.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. atamankimya.comepa.gov Method development focuses on optimizing the separation of the analyte from other compounds that may be present in the sample.
Key to the successful GC analysis is the selection of an appropriate capillary column. A nonpolar stationary phase, such as a DB-5ms, is often suitable for the separation of Bis(2-chloroethyl) ether and its deuterated analog. gcms.cz The optimization of the temperature program is also critical to achieve good peak shape and resolution. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure that both volatile and less volatile compounds are effectively separated and eluted. mdpi.com
Hydrogen is sometimes used as a carrier gas in GC as an alternative to helium, which can affect the response of the mass spectrometer detector. nih.gov The use of a deuterated internal standard like this compound helps to correct for any variations in GC/MS response. researchgate.net EPA Method 8270, a widely used method for the analysis of semi-volatile organic compounds, lists Bis(2-chloroethyl) ether and its characteristic retention time, providing a solid foundation for method development for its deuterated analog. atamankimya.comepa.gov
Table 1: Example GC Parameters for Bis(2-chloroethyl) ether Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Retention Time (non-deuterated) | Approximately 5.82 - 8.4 minutes (depending on specific method) atamankimya.comnih.gov |
Liquid Chromatography (LC) Applications for Deuterated Analytes
While GC is a common technique, liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of a wide range of organic pollutants, including those that are not amenable to GC. nih.gov The use of deuterated internal standards is a cornerstone of accurate quantification in LC-MS/MS methods. lcms.cz
The development of an LC method involves the careful selection of the stationary phase, mobile phase composition, and gradient elution profile to achieve optimal separation. For compounds like this compound, a reversed-phase column, such as a C18, is typically employed. polimi.it The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov
The primary advantage of using a deuterated internal standard like this compound in LC-MS/MS is its ability to co-elute with the non-deuterated analyte while being distinguishable by the mass spectrometer. This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. nih.govnebiolab.com Although specific LC applications for this compound are not extensively documented, the principles of using deuterated analogs as internal standards are well-established for a vast array of organic compounds. nih.gov
Spectrometric Detection and Structural Elucidation
Spectrometric techniques are indispensable for the detection, quantification, and structural confirmation of this compound. Mass spectrometry, Fourier transform-infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.
Mass Spectrometry (MS) for Isotopic Purity and Quantification
Mass spectrometry is the definitive technique for the quantification of this compound and for the assessment of its isotopic purity. musechem.com When used in conjunction with GC or LC, MS provides high selectivity and sensitivity.
In electron ionization (EI) mode, used with GC/MS, Bis(2-chloroethyl) ether fragments to produce a characteristic mass spectrum. The non-deuterated form exhibits a molecular ion peak and several fragment ions. nih.gov For this compound, the masses of the molecular ion and its fragments will be shifted by 8 mass units, allowing for its clear differentiation from the non-deuterated form. The isotopic purity can be determined by measuring the relative intensities of the mass spectral peaks corresponding to the fully deuterated molecule and any partially deuterated or non-deuterated species. nih.govalmacgroup.com
In LC-MS/MS, multiple reaction monitoring (MRM) is often used for quantification. shimadzu.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation. The transition from the precursor to the product ion is highly specific to the analyte, providing excellent selectivity. For this compound, the precursor and product ions will have masses that are 8 units higher than those of the non-deuterated compound.
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Bis(2-chloroethyl) ether
| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|
| Bis(2-chloroethyl) ether | 93 | 63, 95 |
| This compound | 101 (expected) | 67, 103 (expected) |
Data for the non-deuterated compound is from EPA Method 8270D. floridadep.gov Expected values for the D8 analog are based on an 8-unit mass shift.
Fourier Transform-Infrared (FT-IR) Spectroscopy for Deuterated Compound Analysis
Fourier transform-infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of molecules, including deuterated compounds. epa.gov The technique is based on the absorption of infrared radiation by molecular vibrations. The substitution of hydrogen with deuterium (B1214612) results in a predictable shift in the vibrational frequencies of the C-H bonds.
The C-H stretching vibrations in non-deuterated Bis(2-chloroethyl) ether typically appear in the region of 2850-3000 cm⁻¹. Upon deuteration, these C-D stretching vibrations are expected to shift to a lower frequency, typically in the range of 2100-2250 cm⁻¹. This significant and predictable shift provides clear evidence of deuteration. The two strongest infrared absorption bands for the non-deuterated compound are reported at wavelengths of 8.9 and 15.0 microns, which correspond to approximately 1124 cm⁻¹ and 667 cm⁻¹, respectively. nih.gov The corresponding vibrational modes in the D8 analog would also be expected to shift to lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement
Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of deuterium placement. musechem.com Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized, and for deuterated compounds, ²H (deuterium) NMR can also be employed.
In the ¹H NMR spectrum of a fully deuterated compound like this compound, the proton signals corresponding to the ethyl groups would be absent. The presence of any residual proton signals in the regions where the ethyl protons would normally appear would indicate incomplete deuteration. The chemical shifts of any remaining protons can be influenced by the presence of deuterium on adjacent carbons. pitt.edusigmaaldrich.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon signals in this compound will show coupling to the attached deuterium atoms, resulting in characteristic splitting patterns (e.g., triplets for -CD₂- groups). This coupling provides direct evidence of deuterium attachment to specific carbon atoms. rsc.org
²H NMR spectroscopy directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms in the molecule, providing unambiguous confirmation of their location. While specific NMR data for this compound is not widely published, the principles of NMR spectroscopy allow for a clear prediction of the expected spectral characteristics that would confirm the structure and isotopic labeling of the compound. chemicalbook.comspectrabase.comgeetaraibhu.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Bis(2-chloroethyl) ether |
| This compound |
| Acetonitrile |
| Formic acid |
| Helium |
| Hydrogen |
| Methanol |
| Benzyl cyanide |
| Sodamide |
| Catechol |
| Dibenzo-18-crown-6 |
Application of Compound-Specific Isotope Analysis (CSIA)
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the fate of contaminants in the environment. By measuring the isotopic ratios of elements like carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) within a specific compound, CSIA can help distinguish between different transformation processes, such as biodegradation and abiotic degradation. daneshyari.com Dual-element CSIA, which combines the analysis of two different isotopes, provides even greater diagnostic power for identifying reaction mechanisms. daneshyari.comresearchgate.net
The transformation of Bis(2-chloroethyl) ether (BCEE) in the environment is often accompanied by carbon isotope fractionation, where molecules containing the lighter isotope (¹²C) react slightly faster than those with the heavier isotope (¹³C). This results in an enrichment of ¹³C in the remaining, untransformed BCEE. The extent of this fractionation, represented by an isotopic enrichment factor (εC), is characteristic of the specific degradation pathway.
In a study investigating the anaerobic biodegradation of BCEE, significant carbon isotope fractionation was observed. daneshyari.com Laboratory microcosm experiments using sediment from a contaminated site demonstrated an enrichment factor (εC) of -14.8‰ for anaerobic biodegradation. daneshyari.com In contrast, abiotic degradation of BCEE through reactions with sulfide (B99878) nucleophiles showed a different carbon isotope enrichment factor (εC) of -41.0‰. daneshyari.com This difference in fractionation allows researchers to use carbon CSIA to differentiate between biotic and abiotic degradation pathways in the field. The loss of other contaminants, such as toluene (B28343) and o-xylene, has also been linked to considerable carbon isotope fractionation during anaerobic biodegradation. acs.org
Table 1: Carbon Isotope Enrichment Factors (εC) for BCEE Transformation
This table presents the distinct carbon isotope enrichment factors associated with different degradation pathways for Bis(2-chloroethyl) ether.
| Transformation Process | Isotope Enrichment Factor (εC) | Source |
|---|---|---|
| Anaerobic Biodegradation | -14.8‰ | daneshyari.com |
Similar to carbon, chlorine isotope fractionation (³⁷Cl/³⁵Cl) provides valuable insights into the mechanisms of BCEE transformation. The cleavage of a C-Cl bond during degradation is a key step that leads to isotopic fractionation. By analyzing both carbon and chlorine isotopes in a dual-isotope approach, a more robust assessment of degradation processes can be achieved. daneshyari.com
For the anaerobic biodegradation of BCEE, a chlorine isotope enrichment factor (εCl) of -5.0‰ was determined. daneshyari.com This value, when combined with the carbon enrichment factor, results in a characteristic dual-element isotope trend. The ratio of chlorine to carbon enrichment (Λ = εCl / εC) for anaerobic biodegradation was calculated to be approximately 0.34. daneshyari.com This ratio is distinct from that of abiotic degradation with sulfide, where the εCl was -6.1‰, yielding a Λ value of approximately 0.15. daneshyari.com Such dual-isotope plots are instrumental in identifying the dominant degradation mechanisms at contaminated sites. daneshyari.comacs.org
Carbon Isotope Fractionation Studies in Transformation Processes
Method Validation and Performance Metrics in Trace Analysis
The use of this compound as an isotope dilution standard is central to achieving high-quality data in the trace analysis of BCEE. epa.gov Method validation ensures that the analytical procedures are reliable, reproducible, and sensitive enough for their intended purpose. Key performance metrics include the limits of detection (LOD) and quantification (LOQ), as well as accuracy and reproducibility.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These limits are dependent on the analytical method, the instrument, and the sample matrix. epa.govgreenrivertech.com.tw
Several standardized methods from the U.S. Environmental Protection Agency (EPA) specify detection limits for BCEE analysis, where this compound would be used as an internal standard. For example, EPA Method 8250, using a packed column GC/MS technique, lists a detection limit of 5.7 µg/L for BCEE. An earlier version of this method reported a detection limit of 0.3 µg/L. EPA Method 8430, which uses direct aqueous injection GC/FT-IR, determined a minimum identifiable quantity (MIQ) of 46 ng for BCEE in organic-free reagent water. epa.govgreenrivertech.com.tw A study developing a UHPLC-MS/MS method for a similar compound, bis(2-chloroethyl) amine, found an LOD of 0.070 ppm and an LOQ of 0.206 ppm. researchgate.net
Table 2: Examples of Detection Limits for Bis(2-chloroethyl) ether (BCEE) Analysis
This table summarizes the detection limits for BCEE from various analytical methods. This compound is typically used as an internal standard in these methods.
| Analytical Method | Matrix | Limit of Detection (LOD) / Minimum Identifiable Quantity (MIQ) | Source |
|---|---|---|---|
| EPA Method 8250 (GC/MS) | Water | 5.7 µg/L | |
| EPA Method (unspecified, GC/MS) | Water | 0.3 µg/L | |
| EPA Method 8430 (GC/FT-IR) | Reagent Water | 46 ng (MIQ) | epa.govgreenrivertech.com.tw |
Reproducibility (or precision) measures the closeness of agreement between repeated measurements, often expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of a measured value to the true value, typically assessed through recovery studies of spiked samples. taylorfrancis.com
Environmental and Biochemical Transformation Pathways of Bis 2 Chloroethyl Ether
Abiotic Transformation Mechanisms
Abiotic processes, which are non-biological in nature, play a role in the environmental degradation of BCEE and, by extension, its D8 analogue. These mechanisms include hydrolysis, photolysis, and advanced oxidation processes.
Hydrolysis Kinetics and Product Formation
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For BCEE, the carbon-chlorine bond is susceptible to this process, although it occurs slowly under typical environmental conditions.
The hydrolysis rate for BCEE is slow, with an estimated half-life of approximately 3 years at a neutral pH and a temperature of 25°C. nih.gov Another estimate suggests the half-life of the carbon-chlorine bond could be as long as 22 years at 20°C. cdc.govdaneshyari.com This stability is attributed to the influence of the chloro-ethoxy group. cdc.govcdc.gov The primary products of hydrolysis are expected to be 2-(2-chloroethoxy)ethanol (B196239) and subsequently, diethylene glycol, through the sequential replacement of chlorine atoms with hydroxyl groups.
Table 1: Hydrolysis Data for Bis(2-chloroethyl) Ether
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Rate Constant | 2.6 x 10⁻⁵ /hour | pH 7, 25°C | nih.gov |
| Half-life | ~3 years | pH 7, 25°C | nih.gov |
| Half-life | ~22 years | 20°C | cdc.govdaneshyari.com |
Photolytic Degradation Processes in Gaseous and Aqueous Phases
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. In the atmosphere, BCEE is expected to exist primarily in the vapor phase. nih.gov Its degradation is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is approximately 2.8 to 5 days. nih.govcanada.ca
Direct photolysis, the direct absorption of sunlight leading to degradation, is not considered a major pathway as BCEE lacks functional groups that absorb sunlight in the relevant wavelengths. nih.gov However, indirect photolysis in the gaseous phase has a reported half-life of 13.4 hours. canada.cainchem.orgpublications.gc.ca Photolysis products can include 2-chloroethanol (B45725), acetaldehyde (B116499), and chloracetaldehyde. inchem.org
Advanced Oxidation Processes (AOPs) and Radical-Mediated Transformations
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). AOPs like the Fenton process (using iron salts and hydrogen peroxide) and UV/persulfate systems have proven effective in degrading BCEE. nih.govbattelle.orgresearchgate.net
In the Fenton process, hydroxyl radicals attack the BCEE molecule, leading to rapid degradation. researchgate.net Studies have shown that this process is highly effective, with reaction conditions such as pH and the concentrations of iron and hydrogen peroxide significantly influencing the degradation rate. researchgate.netnih.gov The main reaction pathways involve the cleavage of the ether bond, hydroxyl substitution for a hydrogen atom, and radical coupling. researchgate.net Similarly, persulfate-based AOPs, activated by light, can achieve over 95% removal of BCEE. nih.gov In these systems, both sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH) are the key reactive species responsible for the degradation. nih.govresearchgate.net
Biotic Transformation Mechanisms
Biotic transformations, or biodegradation, involve the breakdown of organic compounds by living organisms, primarily microorganisms. This is a significant pathway for the environmental attenuation of BCEE.
Aerobic Biodegradation Pathways and Microbial Metabolism
Under aerobic conditions (in the presence of oxygen), several bacterial strains have been identified that can degrade BCEE. nih.gov Some bacteria, like Xanthobacter sp. strain ENV481, can use BCEE as their sole source of carbon and energy. nih.govresearchgate.netasm.org This strain degrades BCEE through a pathway that does not involve an initial oxygenase attack. asm.org Instead, it proceeds via sequential dehalogenation, first forming 2-(2-chloroethoxy)ethanol, followed by diethylene glycol (DEG). nih.govresearchgate.netasm.orgnih.gov The DEG is then further metabolized. nih.govresearchgate.net
Another mechanism, observed in other bacteria, is cometabolism, where the microbe degrades the contaminant while growing on another primary substrate. nih.gov For example, Pseudonocardia sp. strain ENV478 degrades BCEE after being grown on propane (B168953) or tetrahydrofuran (B95107). nih.govresearchgate.netnih.gov
Table 2: Microbial Strains Involved in Aerobic BCEE Biodegradation
| Microbial Strain | Degradation Type | Key Pathway | References |
|---|---|---|---|
| Xanthobacter sp. strain ENV481 | Growth Substrate | Sequential Dehalogenation | nih.govresearchgate.netasm.orgbattelle.orgasm.org |
| Pseudonocardia sp. strain ENV478 | Cometabolism | Monooxygenase-mediated O-Dealkylation | nih.govresearchgate.netnih.govasm.org |
O-dealkylation is a common mechanism for the biological cleavage of ether bonds. nih.govacs.orgacs.org This pathway is initiated by a monooxygenase enzyme, which hydroxylates a carbon atom adjacent to the ether oxygen. nih.govacs.org This creates an unstable hemiacetal intermediate that spontaneously breaks down into an alcohol and an aldehyde. nih.govacs.orgenviro.wiki
In the case of BCEE, monooxygenase-mediated O-dealkylation is the pathway used by Pseudonocardia sp. strain ENV478. daneshyari.comnih.govnih.gov This reaction is predicted to yield 2-chloroethanol and 2-chloroacetaldehyde. nih.gov The subsequent metabolism of these products can vary between organisms, with some strains accumulating intermediates like 2-chloroacetic acid. nih.govresearchgate.netnih.govasm.org This pathway is a well-recognized route for the breakdown of various chlorinated and non-chlorinated ethers. acs.orgacs.org
Dehalogenation Pathways and Sequential Reactions
The biodegradation of bis(2-chloroethyl) ether (BCEE) can proceed through sequential dehalogenation reactions. In this pathway, the chlorine atoms are removed from the molecule one after the other. This process has been observed in the bacterial strain Xanthobacter sp. ENV481, which is capable of using BCEE as its sole source of carbon and energy. researchgate.netnih.govnih.gov The initial dehalogenation of BCEE results in the formation of 2-(2-chloroethoxy)ethanol (2CEE). researchgate.netnih.gov This intermediate is then subject to a second dehalogenation step, yielding diethylene glycol (DEG). researchgate.netnih.gov
This sequential dehalogenation is a crucial step that precedes the cleavage of the ether bond. nih.gov The complete dehalogenation to DEG by Xanthobacter sp. strain ENV481 occurs before the ether linkage is broken. researchgate.net Evidence for this pathway includes the detection of 2CEE and DEG as sequential products in cultures of this bacterium fed with BCEE, along with the corresponding release of chloride ions. researchgate.net It has been noted that approximately two moles of chloride are produced for every mole of BCEE that is degraded. researchgate.net
While the specific dehalogenase enzyme responsible for these reactions in strain ENV481 has not been identified, it is possible that a single enzyme is responsible for both dehalogenation steps. nih.gov This is supported by the observation of near stoichiometric production of 2CEE from BCEE before its subsequent breakdown. nih.gov Haloalkane dehalogenases are known to have broad substrate ranges and can act on chlorinated ethers and alcohols. nih.gov
In contrast to this dehalogenation-first pathway, other microorganisms utilize different mechanisms. For example, Pseudonocardia sp. strain ENV478 appears to employ a monooxygenase-mediated O-dealkylation mechanism, which leads to the accumulation of 2-chloroacetic acid. researchgate.netnih.gov
Anaerobic Biodegradation Pathways
While much of the research on BCEE biodegradation has focused on aerobic conditions, anaerobic degradation is also a significant pathway, particularly in contaminated groundwater environments. nih.govdaneshyari.com The degradation of BCEE can occur in the absence of oxygen, as demonstrated by the activity of Xanthobacter sp. strain ENV481. asm.org
Under anaerobic conditions, this strain was observed to degrade BCEE, leading to the sequential production of 2-(2-chloroethoxy)ethanol (2CEE) and chloride ions in stoichiometric amounts. asm.org This indicates that an oxygenase enzyme is not required for the initial transformation steps of BCEE in this particular bacterium. asm.org However, the degradation rate under anaerobic conditions (0.4 mM h⁻¹ g [dry weight]⁻¹) was found to be slower than the aerobic degradation rate. asm.org
The prevailing conditions in many contaminated sites are often anaerobic, making the understanding of these degradation pathways crucial for natural attenuation and remediation strategies. daneshyari.combattelle.org
The anaerobic biodegradation of bis(2-chloroethyl) ether (BCEE) can proceed through nucleophilic dechlorination reactions. nih.govdaneshyari.com This mechanism involves a nucleophilic, SN2-type substitution where a chlorine atom is replaced. nih.govdaneshyari.com In the case of biodegradation by Xanthobacter sp. strain ENV481, it is presumed that a hydroxyl group acts as the nucleophile, leading to the sequential formation of 2-(2-chloroethoxy)ethanol (2-CEE) and subsequently diethylene glycol (DEG). daneshyari.com
Compound-specific isotope analysis (CSIA) of carbon and chlorine has been used to investigate the transformation processes of BCEE in anaerobic groundwater plumes. nih.govdaneshyari.com Laboratory microcosm studies using saturated sediment from a contaminated field site demonstrated isotopic enrichment factors consistent with a nucleophilic dechlorination mechanism. nih.govdaneshyari.com The identical dual-element CSIA trends observed in both the field samples and the laboratory microcosms strongly suggest that the same degradation mechanism was occurring in the natural environment. nih.govdaneshyari.com While biodegradation was identified as the likely dominant process for BCEE destruction in the aquifer, the potential contribution of abiotic hydrolysis could not be entirely ruled out. nih.gov
Isolation and Characterization of Microbial Strains Exhibiting Degradation Activity
Several bacterial strains capable of degrading bis(2-chloroethyl) ether (BCEE) have been isolated and characterized, providing insight into the diverse microbial metabolic capabilities for this compound.
Xanthobacter sp. strain ENV481 : This strain was isolated from a Superfund site in the northeastern United States through enrichment culturing. researchgate.netnih.govnih.gov It is notable for its ability to utilize BCEE or 2-chloroethylethyl ether as a sole source of carbon and energy. researchgate.netnih.govnih.gov Strain ENV481 degrades BCEE through sequential dehalogenation, forming 2-(2-chloroethoxy)ethanol and then diethylene glycol. researchgate.netnih.govnih.gov The degradation process is independent of oxygen, although it proceeds at a slower rate under anaerobic conditions. researchgate.netasm.org This bacterium can also grow on or degrade products of 1,2-dichloroethane (B1671644) degradation, such as 2-chloroethanol, 2-chloroacetaldehyde, and 2-chloroacetic acid, but not on 1,2-dichloroethane itself. researchgate.net
Pseudonocardia sp. strain ENV478 : Isolated through enrichment culturing on tetrahydrofuran (THF), this strain can cometabolically degrade BCEE after being grown on THF or propane. researchgate.netnih.govasm.org Unlike Xanthobacter sp. ENV481, it cannot use BCEE as a sole carbon source. researchgate.netnih.gov The degradation of BCEE by strain ENV478 is facilitated by a monooxygenase-mediated O-dealkylation mechanism. researchgate.netnih.gov This pathway leads to the accumulation of 2-chloroacetic acid, which the strain does not readily degrade. researchgate.netnih.gov The rate of BCEE degradation by this strain is significantly higher after growth on propane compared to THF. asm.org
Ancylobacter aquaticus : This strain has also been reported to biodegrade BCEE aerobically. daneshyari.com It is known to dehalogenate monochlorinated 2-chlorovinylether. researchgate.net
The table below summarizes the key characteristics of the primary microbial strains involved in BCEE degradation.
| Strain | Isolation Source/Method | Growth on BCEE | Degradation Pathway | Key Intermediates/Products |
| Xanthobacter sp. ENV481 | Enrichment culture from Superfund site | Yes (sole carbon source) | Sequential Dehalogenation | 2-(2-chloroethoxy)ethanol, Diethylene glycol |
| Pseudonocardia sp. ENV478 | Enrichment culture on THF | No (cometabolism) | Monooxygenase-mediated O-dealkylation | 2-chloroacetic acid |
| Ancylobacter aquaticus | Not specified | Yes (aerobic) | Dehalogenation | 2-(2-chloroethoxy)acetic acid |
Identification and Elucidation of Metabolite Transformation Networks
The metabolic pathways for bis(2-chloroethyl) ether (BCEE) involve several key transformation products, leading to a network of interconnected metabolites. The specific network depends on the degrading microorganism and the environmental conditions.
In the case of Xanthobacter sp. strain ENV481, the degradation pathway is characterized by sequential dehalogenation. The initial transformation of BCEE produces 2-(2-chloroethoxy)ethanol (2CEE). researchgate.net This is followed by a second dehalogenation to form diethylene glycol (DEG). researchgate.net Further catabolism of DEG by this strain leads to the formation of 2-hydroxyethoxyacetic acid. researchgate.netnih.govnih.gov This pathway is notable in that the ether linkage remains intact until both chlorine atoms are removed. researchgate.net
A different transformation network is observed with Pseudonocardia sp. strain ENV478. This bacterium utilizes a monooxygenase-mediated O-dealkylation mechanism for BCEE degradation. researchgate.netnih.gov This pathway results in the accumulation of 2-chloroacetic acid, a metabolite that is not readily broken down further by this particular strain. researchgate.netnih.gov
In mammalian systems, such as in studies with rats, the metabolism of BCEE also involves cleavage of the ether bond. nih.goviarc.fr The major urinary metabolite identified is thiodiglycolic acid, accounting for a significant portion of the administered dose. nih.goviarc.fr Other lesser metabolites include 2-chloroethoxyacetic acid (CEAA) and N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine. nih.goviarc.fr The formation of these metabolites suggests in-vivo cleavage of the ether linkage is a key step. iarc.fr
The following table outlines the primary metabolites identified in different BCEE transformation pathways.
| Organism/System | Primary Pathway | Initial Metabolite | Subsequent Metabolites |
| Xanthobacter sp. ENV481 | Sequential Dehalogenation | 2-(2-chloroethoxy)ethanol | Diethylene glycol, 2-hydroxyethoxyacetic acid |
| Pseudonocardia sp. ENV478 | O-dealkylation | Not specified | 2-chloroacetic acid |
| Rat (in vivo) | Ether Cleavage/Conjugation | Not specified | Thiodiglycolic acid, 2-chloroethoxyacetic acid, N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine |
Environmental Transport and Partitioning Behavior
The movement and distribution of bis(2-chloroethyl) ether (BCEE) in the environment are governed by its physical and chemical properties. It is highly soluble in water and has a relatively low log octanol-water partition coefficient, indicating it is not expected to strongly adsorb to soil or sediment. cdc.govcanada.ca This mobility in soil suggests a potential to reach groundwater. canada.ca
Bis(2-chloroethyl) ether (BCEE) is expected to slowly volatilize from water and soil surfaces. cdc.govcdc.gov With a vapor pressure of 0.7 mm Hg at 20°C, volatilization is a potential transport pathway, though it is likely to be a slow process. cdc.gov
From aqueous matrices, the half-life for volatilization of BCEE from a river has been calculated to be between 3.4 and 5.78 days. cdc.govcanada.ca This suggests that while some removal from surface waters will occur within a week, the compound may persist in deeper waters. canada.ca Due to its high water solubility (10,200 mg/L), BCEE in the atmosphere is likely to be removed by wet deposition, leading to a cycle between water, soil, and air. cdc.gov
From soil matrices, BCEE is expected to volatilize relatively rapidly from dry surfaces due to its vapor pressure. canada.ca However, in moist soils, volatilization appears to be less significant. One microcosm study reported that only an insignificant amount (3%) of applied BCEE volatilized from moist soil over a seven-day period. canada.ca The compound's high mobility in soil, as demonstrated by its ability to leach readily through sandy soil, is a more dominant transport process in this medium. canada.ca
The following table summarizes key properties related to the volatilization of BCEE.
| Property | Value | Implication for Volatilization |
| Vapor Pressure | 0.7 mm Hg at 20°C | Allows for slow volatilization from surfaces. |
| Water Solubility | 10,200 mg/L | High solubility can limit volatilization from water and lead to wet deposition from air. |
| Henry's Law Constant | 2.9 x 10⁻⁵ atm-cu m/mole | Indicates that volatilization from moist soil is expected to be an important process. |
| Calculated Half-life (River) | 3.4 - 5.78 days | Suggests removal from surface water can occur within a week. |
Aqueous Solubility and Mobility Characteristics in Environmental Compartments
The environmental mobility of a chemical is heavily influenced by its water solubility. Bis(2-chloroethyl) ether is characterized by its high solubility in water, a key factor determining its transport through different environmental compartments. canada.caherts.ac.uk Reports on its precise solubility vary, with values cited at 10,200 mg/L and as high as approximately 17,000 mg/L. nih.govcdc.govasm.orgnih.gov This high solubility means the compound readily dissolves in water and tends to remain in the aqueous phase. canada.ca
Due to its high water solubility and a relatively low octanol-water partition coefficient, BCEE exhibits high mobility in soils. canada.cacdc.gov This characteristic gives it a significant potential to leach from soil and contaminate groundwater. canada.cacdc.gov Because it does not bind strongly to soil particles, especially in soils with low organic carbon content, it moves readily with soil water. canada.cacdc.gov
Research studies have quantified this mobility. In a laboratory column study using sandy soil with low organic content (0.087% organic carbon), the movement of BCEE was only slightly slower than that of water, with a calculated soil retardation factor of less than 1.5. cdc.govpublications.gc.ca In the same study, between 86% and 91% of the BCEE applied to the soil columns was recovered in the effluent within 45 days. publications.gc.ca Another microcosm study found that approximately 66% of the applied BCEE was recovered in the column effluent after seven days. publications.gc.ca More recent investigations involving aquifer material from a Superfund site confirmed that the high aqueous solubility of BCEE led to significant leaching, with up to 50% of a free-phase spike being leached within 18 hours. nih.gov However, these studies also suggest that while solubility is a primary driver, mobility can become limited by sorption reactions over time. nih.gov
Table 1: Physicochemical Properties of Bis(2-chloroethyl) Ether Relevant to Environmental Mobility
| Property | Value | Source(s) |
| Aqueous Solubility | 10,200 mg/L | nih.govcdc.govwikipedia.org |
| ~17,000 mg/L | asm.orgnih.gov | |
| 1.1 g/L (1,100 mg/L) at 20°C | fishersci.no | |
| Log Octanol-Water Partition Coefficient (log Kow) | 1.1 | nih.govcdc.gov |
| Log Organic Carbon Partitioning Coefficient (log Koc) | 1.2 | asm.orgnih.gov |
| Vapor Pressure | 0.7 mmHg at 20°C | nih.govwikipedia.org |
Adsorption to Soil and Sediment Organic Matter
Adsorption to soil and sediment is a critical process that can retard the movement of chemicals in the environment. For Bis(2-chloroethyl) ether, the potential for adsorption is low. cdc.govepa.gov The compound's high water solubility and low log octanol-water partition coefficient (log Kow of 1.1) indicate that it is not expected to adsorb strongly to sediments or suspended solids in aqueous environments. nih.govcdc.gov
Table 2: Research Findings on Mobility and Adsorption of Bis(2-chloroethyl) Ether
| Study Focus | Matrix | Key Finding | Interpretation | Source(s) |
| Soil Mobility | Sandy Soil (0.087% organic carbon) | Soil retardation factor of <1.5. | Movement of BCEE is only slightly slower than water. | cdc.govpublications.gc.ca |
| Leaching Potential | Sandy Soil (0.087% organic carbon) | 86-91% of applied BCEE recovered in effluent after 45 days. | High potential for leaching through soil. | publications.gc.ca |
| Aquifer Mobility | Kirkwood Aquifer Sand | Up to 50% of spiked BCEE leached in ~18 hours. | High aqueous solubility drives initial leaching. | nih.gov |
| Sorption Effects | Kirkwood Aquifer Sand | Mobility becomes limited by sorption rather than solubility factors over time. | Sorption processes, while weak, can hinder movement. | nih.gov |
Applications of Bis 2 Chloroethyl D8 Ether in Mechanistic and Methodological Research
Utilization as an Internal Standard in Quantitative Analytical Methods (e.g., GC/MS)
One of the primary applications of Bis(2-chloroethyl)-D8 ether is as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC/MS). scioninstruments.comrestek.com Internal standards are essential for accurate quantification as they help to correct for variations that can occur during sample preparation, extraction, and analysis. scioninstruments.comscispace.com Since stable isotope-labeled standards like this compound have nearly identical chemical and physical properties to the analyte of interest (in this case, BCEE), they are considered the ideal choice for minimizing analytical variability and improving the accuracy and reproducibility of results. acanthusresearch.comscioninstruments.com
In environmental monitoring, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed methods for the analysis of semivolatile organic compounds in various matrices. For instance, EPA Method 8270D and the EPA Contract Laboratory Program (CLP) Statement of Work OLC03.2 utilize deuterated monitoring compounds, including this compound, to assess method performance and ensure data quality. restek.comnemc.usfloridadep.govepa.gov These labeled compounds are added to samples, blanks, and calibration standards to monitor for issues such as matrix interference, recovery efficiency, and instrument variability. scispace.comnemc.uscloudfront.net The use of this compound allows for the precise quantification of BCEE, a compound of environmental concern due to its potential toxicity and presence in industrial effluents and hazardous waste sites. nih.govorganomation.comcanada.canih.gov
Table 1: Analytical Methods Utilizing Deuterated Internal Standards like this compound
| Method | Agency/Program | Analyte | Matrix | Purpose of Deuterated Standard |
| EPA Method 8270D | U.S. EPA | Semivolatile Organic Compounds | Solid waste, soil, water | Internal standard for quantitation and monitoring analytical performance. floridadep.govepa.gov |
| EPA CLP SOW OLC03.2 | U.S. EPA | Semivolatile Organic Compounds | Aqueous | Deuterated Monitoring Compound (DMC) to indicate sample-by-sample accuracy. restek.com |
| EPA Method 1625C | U.S. EPA | Semivolatile Organic Pollutants | Waters, soils, municipal sludges | Isotope dilution for quantitation. epa.gov |
| Method 8430 | U.S. EPA | Bis(2-chloroethyl) ether and hydrolysis products | Aqueous | Surrogate spiking solution to monitor method performance. epa.govepa.govgreenrivertech.com.tw |
Tracer Studies for Investigating Environmental Fate and Transport Processes
This compound is also employed as a tracer in studies investigating the environmental fate and transport of BCEE and similar contaminants. dataintelo.com Because its chemical behavior closely mimics that of the non-labeled compound, it can be introduced into environmental systems to track movement and degradation pathways without significantly perturbing the natural processes. cdnsciencepub.com
Researchers can monitor the movement of this compound through different environmental compartments, such as water, soil, and air. cdc.gov This helps in understanding processes like volatilization, adsorption to soil particles, and leaching into groundwater. canada.cacdc.gov For example, studies have shown that BCEE is highly soluble in water and has the potential to be mobile in soils, making it a candidate for groundwater contamination. canada.cacdc.gov By using the deuterated analog, scientists can more accurately model these transport pathways and predict the environmental distribution of the contaminant. dataintelo.com
Biodegradation is a key process in the environmental attenuation of BCEE. nih.govcdc.gov Tracer studies using this compound can help to elucidate the rates and mechanisms of microbial degradation in various environments, such as sewage and soil. nih.gov
Investigation of Kinetic Isotope Effects (KIE) in Chemical and Biochemical Reactions
The difference in mass between hydrogen and deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. symeres.comlibretexts.org This effect is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step of a reaction. symeres.comnih.gov
If the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction involving BCEE, substituting hydrogen with deuterium to form this compound will result in a slower reaction rate. cdnsciencepub.comlibretexts.org The magnitude of this KIE can provide detailed insights into the transition state of the reaction. While specific KIE studies on this compound are not extensively documented in the provided search results, the principles of KIE are widely applied in studying the metabolism of various compounds, including those mediated by cytochrome P450 enzymes. symeres.comcdnsciencepub.comnih.gov Such investigations can reveal whether C-H bond cleavage is a critical step in the biotransformation of BCEE. nih.gov
Elucidation of Complex Biochemical and Environmental Transformation Pathways
Isotope labeling with deuterium, as in this compound, is an invaluable technique for tracing the transformation of a parent compound into its various metabolites and degradation products. symeres.com By introducing the labeled compound into a biological system (e.g., laboratory animals) or an environmental matrix, researchers can track the metabolic fate and identify the resulting products using mass spectrometry. cdnsciencepub.com
Emerging Research Frontiers and Future Directions for Bis 2 Chloroethyl D8 Ether
Development of Novel and Green Synthetic Routes for Deuterated Analogues
The synthesis of deuterated compounds like Bis(2-chloroethyl)-D8 ether traditionally relies on established methods, but the growing emphasis on sustainable chemistry is driving research into more environmentally friendly and efficient routes.
Conventional methods for synthesizing deuterated ethers often involve variations of the Williamson ether synthesis, which may use deuterated alkyl halides as a starting material. However, these approaches can have limitations, including the availability and cost of deuterated precursors and the use of potentially hazardous reagents.
Emerging "green" synthetic strategies are being explored to overcome these challenges. These include:
Use of Greener Deuterium (B1214612) Sources: Research is ongoing into the use of inexpensive and readily available deuterium sources like heavy water (D₂O) and deuterated alcohols. researchgate.netgoogle.com These methods often employ catalysts to facilitate the deuterium exchange or incorporation into the target molecule, reducing reliance on expensive deuterated starting materials. researchgate.net
Mechanochemical Synthesis: High-temperature ball milling is a solvent-free technique that has shown promise for the synthesis of complex ethers. irb.hr This method can lead to shorter reaction times, simplified workup procedures, and comparable or even superior yields compared to traditional solvent-based syntheses, presenting a significant step forward in green chemistry. irb.hr
Catalytic Deuteration: The development of novel catalysts is a key area of research. For instance, transition-metal-free photocatalytic methods are being investigated for the deuteration of certain organic molecules. These light-driven reactions can often be conducted under mild conditions, further enhancing their green credentials.
The application of these novel and green synthetic routes to the specific production of this compound holds the potential for more cost-effective, sustainable, and scalable manufacturing processes.
Advanced Analytical Techniques for Enhanced Sensitivity, Specificity, and Automation
The primary application of this compound is as an internal standard in analytical testing. Therefore, the development of advanced analytical techniques that offer high sensitivity, specificity, and automation is paramount for its effective use.
Current analytical methodologies for the detection of Bis(2-chloroethyl) ether, and by extension its deuterated analogue, often involve gas chromatography coupled with mass spectrometry (GC-MS). irb.hr Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for confirming the structure and isotopic purity of the synthesized standard. irb.hr
Future research in this area is focused on:
Higher Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide significantly higher mass resolution and accuracy, enabling more confident identification and quantification of analytes in complex environmental samples.
Tandem Mass Spectrometry (MS/MS): This technique enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing the analyte from matrix interferences.
Automated Sample Preparation: The development of automated solid-phase extraction (SPE) and other sample preparation techniques can significantly improve throughput and reduce the potential for human error in the analytical workflow.
Compound-Specific Isotope Analysis (CSIA): While this compound serves as an internal standard, CSIA techniques can be used to analyze the stable isotope ratios of the non-deuterated compound, providing insights into its source and degradation pathways in the environment. acs.orgacs.org
The following table outlines key analytical techniques and their potential for enhancing the analysis of this compound.
| Analytical Technique | Principle | Advantages for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and retention times, followed by detection based on their mass-to-charge ratio. irb.hr | Well-established method, good sensitivity and specificity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Increased confidence in identification, reduced interferences. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation of complex molecules. | Enhanced specificity and signal-to-noise ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. irb.hr | Confirms isotopic labeling and purity of the standard. |
Mechanistic Studies on Refractory Transformation Pathways and Novel Degradation Routes
Understanding the environmental fate of Bis(2-chloroethyl) ether is crucial for risk assessment and remediation. While this compound is known to be persistent, research into its transformation and degradation pathways is ongoing. The use of its deuterated analogue, this compound, can play a significant role in these studies.
Current knowledge suggests that Bis(2-chloroethyl) ether can undergo anaerobic biodegradation. acs.org However, the specific mechanisms and the microorganisms responsible are not fully understood. Isotope fractionation studies, which measure the change in the isotopic composition of a compound as it degrades, can provide valuable clues about the reaction mechanism. acs.org
Future research should focus on:
Identifying Novel Microbial Degraders: Isolating and characterizing microorganisms capable of degrading Bis(2-chloroethyl) ether under various environmental conditions (aerobic, anaerobic, etc.).
Elucidating Degradation Pathways: Using techniques like CSIA to track the isotopic changes in carbon and chlorine during degradation can help to distinguish between different degradation mechanisms, such as hydrolysis or dehalogenation. acs.org
Investigating Abiotic Degradation: Studying the role of abiotic processes, such as photolysis and reaction with naturally occurring radicals, in the transformation of Bis(2-chloroethyl) ether.
Kinetic Isotope Effect Studies: Utilizing this compound in controlled laboratory experiments to determine the kinetic isotope effect of its degradation. This can provide fundamental insights into the rate-limiting steps of the degradation process.
Integration of Isotopic Tracers in Advanced Environmental Modeling and Predictive Studies
Isotopic tracers are powerful tools for understanding the transport and fate of contaminants in the environment. This compound can be used as a tracer in controlled field and laboratory studies to track the movement of its non-deuterated counterpart through soil, water, and air.
The integration of isotopic data into environmental models can significantly improve their predictive capabilities. For instance, the extent of contaminant degradation in groundwater can be more accurately quantified using isotope data. acs.org
Future directions for the application of this compound in environmental modeling include:
Model Calibration and Validation: Isotopic data from tracer studies can be used to calibrate and validate complex transport and fate models, leading to more reliable predictions of contaminant behavior.
Assessing Remediation Effectiveness: By introducing this compound into a contaminated site undergoing remediation, its transport and degradation can be monitored to assess the effectiveness of the chosen remediation strategy.
Fingerprinting Environmental Processes: The use of isotopic tracers can help to fingerprint specific environmental or industrial processes that may be contributing to contamination. ualberta.ca
Q & A
Q. Q1. What are the critical physicochemical properties of bis(2-chloroethyl)-D8 ether that influence its stability and handling in laboratory settings?
Methodological Answer: Key properties include boiling point (451.2 K), vapor pressure, and hygroscopicity. Its tendency to form explosive peroxides upon exposure to air/light necessitates storage under inert gas (e.g., nitrogen) in amber glass containers . Thermodynamic data (e.g., enthalpy of vaporization) from NIST-standardized measurements inform safe distillation protocols . Reactivity with oxidizing agents (e.g., peroxides, chlorates) and metals requires compatibility testing during experimental design .
Q. Q2. How should researchers mitigate health risks when handling this compound in inhalation studies?
Methodological Answer: Use fume hoods with ≥100 ft/min face velocity and wear NIOSH-approved respirators (e.g., organic vapor cartridges) . Pre-exposure training must cover emergency protocols for pulmonary edema, a risk at high concentrations . Monitor airborne levels via gas chromatography (GC) with electron capture detection (ECD), calibrated to OSHA’s permissible exposure limit (PEL: 5 ppm) .
Advanced Research Questions
Q. Q3. What experimental designs address conflicting data on this compound’s carcinogenicity in mammalian models?
Methodological Answer: Discrepancies arise from route-specific toxicity (inhalation vs. dermal) and species variability. For robust carcinogenicity assessment:
- Use in vivo models (e.g., rats) exposed via inhalation at 10–50 ppm, 6 hr/day for 90 days, with histopathological analysis of liver/kidney tissues .
- Compare deuterated (D8) vs. non-deuterated forms to isolate isotope effects on metabolic pathways .
- Validate findings against ATSDR’s Minimal Risk Levels (MRLs) for chronic exposure .
Q. Q4. How can researchers resolve contradictions in environmental persistence data for this compound?
Methodological Answer: Conflicting biodegradation rates (e.g., 50% mineralization in 35 days vs. 9 days post-acclimation) require controlled microcosm studies:
- Use OECD 301B (Ready Biodegradability) tests with acclimated activated sludge.
- Monitor hydrolysis products (e.g., HCl, chloroethanol) via LC-MS/MS under varying pH/temperature conditions .
- Cross-reference with EPA’s EPI Suite model to predict environmental half-life .
Q. Q5. What analytical methods optimize detection of this compound in complex matrices (e.g., soil, biological samples)?
Methodological Answer:
- Soil: Ultrasonic extraction with dichloromethane, followed by GC-ECD or GC-MS (SIM mode) with deuterated internal standards .
- Biological Fluids: Solid-phase microextraction (SPME) coupled with tandem MS, validated via spike-recovery studies (LOQ: 0.1 ppb) .
- Quality Control: Include blanks, matrix spikes, and reference materials (e.g., NIST SRM 8270 MegaMix) to isolate interference from co-eluting SVOCs .
Q. Q6. What mechanisms underlie the neurotoxic effects of this compound observed in animal models?
Methodological Answer:
- Conduct in vitro assays using SH-SY5Y neuronal cells to measure oxidative stress (e.g., ROS via DCFH-DA) and mitochondrial dysfunction (JC-1 staining) .
- Compare metabolite profiles (e.g., 2-chloroethyl β-D-glucosiduronic acid) in cerebrospinal fluid via NMR metabolomics .
- Validate findings with immunohistochemistry for neurodegeneration markers (e.g., GFAP, tau) in exposed rodent brain sections .
Data Gaps and Methodological Challenges
Q. Q7. How can researchers address the lack of reproductive toxicity data for this compound?
Methodological Answer:
- Follow OECD 421 (Reproductive/Developmental Toxicity Screening) using zebrafish embryos or Caenorhabditis elegans for high-throughput assessment .
- For mammalian studies, administer 25–100 mg/kg/day via oral gavage to pregnant rodents, with teratogenicity endpoints (e.g., skeletal malformations) .
- Prioritize ATSDR’s identified data needs: endocrine disruption potential and transplacental transfer rates .
Q. Q8. What strategies improve the reliability of structure-activity relationship (SAR) models for this compound’s reactivity?
Methodological Answer:
- Use DFT calculations (e.g., Gaussian 16) to map electrophilic sites for nucleophilic substitution reactions .
- Validate predictions with experimental kinetics (e.g., hydrolysis rates in D₂O vs. H₂O) .
- Cross-reference with crystallographic data from coordination complexes (e.g., bis(2-dimethylaminoethyl) ether derivatives) to assess steric effects .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
